molecular formula C15H19NO B2632705 2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol CAS No. 1797167-90-8

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol

Cat. No.: B2632705
CAS No.: 1797167-90-8
M. Wt: 229.323
InChI Key: RPIFGCLSYRKFKH-UHFFFAOYSA-N
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Description

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol is an organic compound with a complex structure that includes a benzyl group, a prop-2-yn-1-yl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol typically involves the reaction of benzylamine with propargyl bromide under basic conditions to form N-benzylprop-2-yn-1-amine. This intermediate is then reacted with cyclopropylcarbinol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and prop-2-yn-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylprop-2-yn-1-amine: A simpler analog without the cyclopropyl group.

    N-Desmethylselegiline hydrochloride: A related compound with similar structural features.

    N-Desmethylpargyline: Another structurally related compound.

Uniqueness

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[benzyl(prop-2-ynyl)amino]-2-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-10-16(15(12-17)14-8-9-14)11-13-6-4-3-5-7-13/h1,3-7,14-15,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFGCLSYRKFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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